molecular formula C21H16ClN3O B2372462 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 446826-82-0

7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B2372462
CAS No.: 446826-82-0
M. Wt: 361.83
InChI Key: RGPCTXYEMALQFR-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a quinoline derivative featuring a 2-chlorophenyl group and a pyridin-2-ylamino substituent at the 7-position of the quinolin-8-ol core. This compound belongs to a class of Betti reaction products, which are synthesized via multicomponent reactions involving aldehydes, amines, and 8-hydroxyquinoline .

Properties

IUPAC Name

7-[(2-chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-17-8-2-1-7-15(17)20(25-18-9-3-4-12-23-18)16-11-10-14-6-5-13-24-19(14)21(16)26/h1-13,20,26H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPCTXYEMALQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 8-hydroxyquinoline under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the pyridine and quinoline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products:

  • Oxidation products include quinoline N-oxides.
  • Reduction products include reduced quinoline derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, the compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown activity against malaria, bacterial infections, and cancer .

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and catalysts. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol with key analogs, highlighting structural variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Key Biological Activities Synthesis Yield References
This compound 2-Chlorophenyl, pyridin-2-ylamino C21H16ClN3O Not explicitly reported; inferred to have caspase-11 inhibition or anticancer activity N/A N/A
7-[(2,3-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol (MMRi62) 2,3-Dichlorophenyl, pyridin-2-ylamino C21H15Cl2N3O Ferroptosis inducer; targets MDM2-MDM4; active against pancreatic cancer in vivo N/A
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol (8-ol) Phenyl, pyridin-2-ylamino C21H17N3O Caspase-11 inhibitor; blocks HMGB1-LPS signaling in endotoxemia 25%
7-[(3-Fluorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol 3-Fluorophenyl, pyridin-2-ylamino C21H16FN3O Structural analog; biological data not provided N/A
7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol 4-Methylpyridin-2-ylamino, 4-trifluoromethylphenyl C23H18F3N3O Cytoprotective activity; moderate yield (15%) 15%
7-(Phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol (Compound 6) Phenyl, pyridin-2-ylamino C21H17N3O General cytoprotective properties 25%

Key Structural and Functional Insights:

Substituent Effects on Activity: Chlorine Substitution: The 2-chlorophenyl group in the target compound may enhance lipophilicity and target affinity compared to non-chlorinated analogs like 8-ol (phenyl substituent). The dichloro analog MMRi62 demonstrates increased potency in ferroptosis induction, suggesting halogenation amplifies pro-apoptotic effects . Trifluoromethyl Groups: Compounds with trifluoromethyl substituents (e.g., C23H18F3N3O) exhibit higher metabolic stability due to the electron-withdrawing nature of CF3, though their synthesis yields are lower (15-43%) .

Biological Mechanisms :

  • Caspase-11 Inhibition : The phenyl-substituted 8-ol inhibits HMGB1-mediated caspase-11 activation, reducing IL-1α/β release without affecting TNF/IL-6 . The target compound’s 2-chloro group may modulate this pathway by altering LPS binding or cytosolic translocation.
  • Anticancer Activity : MMRi62 induces p53-independent apoptosis and ferroptosis in pancreatic cancer, linked to ROS generation and FTH1 degradation . Chlorine’s position (2- vs. 3-) likely influences target specificity.

Synthesis and Physicochemical Properties: Catalytic Methods: The use of recyclable nanocatalysts (e.g., MCM-41-tryptophan-Zn) improves yields and sustainability for analogs like 7-(phenyl(phenylamino)methyl)quinolin-8-ol, achieving up to 90% yield under optimized conditions . Melting Points: Substituents impact crystallinity; for example, the trifluoromethyl-containing Compound 29 melts at 144–146°C , while the dichloro analog MMRi62 likely has higher thermal stability.

Biological Activity

7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O. The compound features a unique combination of a chlorophenyl group, a pyridinylamino group, and a quinolinol moiety, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death. This mechanism is crucial in its application as an antimicrobial agent.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens.

Case Studies

  • Antibacterial Activity :
    • A study reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The compound also demonstrated antifungal properties against Candida albicans, with MIC values indicating effective inhibition of fungal growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds.

Compound NameBiological ActivityMIC Values
8-HydroxyquinolineAntimicrobialVaries
7-(2-Hydroxyphenyl)(pyridin-2-ylamino)methylquinolin-8-olAntimicrobial and AntiviralVaries
7-(2-Nitrophenyl)(pyridin-2-ylamino)methylquinolin-8-olDistinct Biological ActivitiesVaries

This table illustrates that while there are several quinoline derivatives with similar activities, the specific structural features of this compound contribute to its enhanced efficacy.

Research Findings

Recent studies have expanded on the biological activities of this compound:

  • Antiviral Properties : A study highlighted its potential antiviral effects, although specific viral targets were not extensively detailed .
  • Cytotoxicity : Research has indicated that some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

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